molecular formula C12H23NO B6089209 (1-cycloheptyl-2-pyrrolidinyl)methanol

(1-cycloheptyl-2-pyrrolidinyl)methanol

Cat. No.: B6089209
M. Wt: 197.32 g/mol
InChI Key: XORALHSMSCFBTA-UHFFFAOYSA-N
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Description

(1-Cycloheptyl-2-pyrrolidinyl)methanol is a pyrrolidine derivative characterized by a cycloheptyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl group at the 2-position.

Properties

IUPAC Name

(1-cycloheptylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORALHSMSCFBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Substitutions

Compound Name Cycloalkyl Group Substituent Position Key Features Biological Activity/Applications
(1-Cyclopentylpyrrolidin-3-yl)methanol Cyclopentyl 3-position Smaller ring size enhances rigidity; higher solubility in polar solvents Potential CNS modulation
(4-Cyclohexylpyrrolidin-2-yl)methanol Cyclohexyl 2- and 4-positions Balanced lipophilicity; improved membrane permeability Antidepressant, anti-inflammatory effects
(1-Cycloheptyl-2-pyrrolidinyl)methanol Cycloheptyl 2-position Larger ring increases steric bulk; reduced solubility, enhanced lipid interactions Inferred enzyme inhibition or receptor modulation

Key Observations :

  • Substituent Position : The 2-position hydroxymethyl group in the target compound may enhance hydrogen-bonding capabilities compared to 3- or 4-position analogs .

Analogues with Modified Heterocyclic Cores

Compound Name Core Structure Functional Group Key Differences from Target Compound Biological Activity
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol Pyrimidine-pyrrolidine hybrid Pyrimidine ring Heteroaromatic core introduces π-π stacking potential Antimicrobial activity
[(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol Pyrrolidine Difluoroethyl group Fluorine atoms enhance electronegativity and metabolic stability Enzyme inhibition, antimicrobial effects
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol Pyrrolidine Benzyl + methyl Aromatic benzyl group enhances CNS penetration Neuroactive applications

Key Observations :

  • Hybrid Cores : Pyrimidine-pyrrolidine hybrids (e.g., ) exhibit broader antimicrobial activity due to dual binding modes, whereas the target compound’s simpler structure may favor selectivity.
  • Fluorinated Derivatives : Fluorine substituents (e.g., ) improve metabolic stability but may reduce solubility compared to the target compound’s hydroxymethyl group.

Ethanol vs. Methanol Derivatives

Compound Name Alcohol Group Impact on Properties Biological Implications
(1-Cyclohexylpyrrolidin-3-yl)methanol Methanol Higher polarity, improved solubility Enhanced bioavailability
(1-Cyclohexylpyrrolidin-3-yl)ethanol Ethanol Increased lipophilicity, reduced hydrogen bonding Lower toxicity but weaker target affinity

Key Observations :

  • The hydroxymethyl group in the target compound likely offers a balance between solubility and target engagement compared to ethanol derivatives.

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